molecular formula C18H12BrFN2O2 B4500196 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B4500196
M. Wt: 387.2 g/mol
InChI Key: ADIDWMJHTNKBOD-UHFFFAOYSA-N
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Description

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one is a heterocyclic compound that features both bromine and fluorine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the 4-bromophenyl and 2-fluorophenyl intermediates, which are then subjected to cyclization reactions to form the pyridazinone core. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine and fluorine positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one exerts its effects involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved often include inhibition of key enzymes in metabolic or signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one apart is its unique combination of bromine and fluorine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrFN2O2/c19-13-7-5-12(6-8-13)17(23)11-22-18(24)10-9-16(21-22)14-3-1-2-4-15(14)20/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADIDWMJHTNKBOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)C3=CC=C(C=C3)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
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2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 3
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2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
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2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 5
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2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one
Reactant of Route 6
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2-[2-(4-bromophenyl)-2-oxoethyl]-6-(2-fluorophenyl)pyridazin-3(2H)-one

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